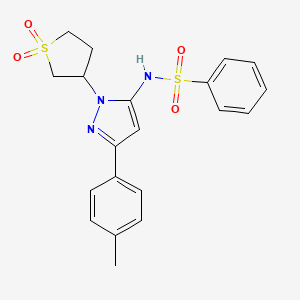

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide

CAS No.: 1172062-27-9

Cat. No.: VC6978786

Molecular Formula: C20H21N3O4S2

Molecular Weight: 431.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172062-27-9 |

|---|---|

| Molecular Formula | C20H21N3O4S2 |

| Molecular Weight | 431.53 |

| IUPAC Name | N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide |

| Standard InChI | InChI=1S/C20H21N3O4S2/c1-15-7-9-16(10-8-15)19-13-20(22-29(26,27)18-5-3-2-4-6-18)23(21-19)17-11-12-28(24,25)14-17/h2-10,13,17,22H,11-12,14H2,1H3 |

| Standard InChI Key | ISIWGNDFTMEKKG-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates three critical domains:

-

Pyrazole Ring: A five-membered heterocycle with two adjacent nitrogen atoms, known for modulating pharmacokinetic properties and target affinity .

-

Sulfonamide Group (-SONH-): Imparts polarity and hydrogen-bonding capacity, enhancing solubility and enzyme-target interactions .

-

Tetrahydrothiophene Dioxide Moiety: A saturated sulfur-containing ring with two oxygen atoms, contributing to metabolic stability and conformational rigidity .

The p-tolyl substituent at the pyrazole’s 3-position introduces hydrophobicity, potentially improving blood-brain barrier penetration.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 431.53 g/mol |

| CAS Number | 1172062-27-9 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 7 |

| Topological Polar Surface Area | 113 Ų |

Synthesis and Purification

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Pyrazole Core Formation: Condensation of hydrazine derivatives with diketones or ketoesters under acidic conditions.

-

Sulfonamide Coupling: Reaction of the pyrazole intermediate with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonamide group.

-

Tetrahydrothiophene Dioxide Incorporation: Nucleophilic substitution or cycloaddition reactions to attach the 1,1-dioxidotetrahydrothiophen-3-yl group .

Critical Reaction Conditions:

-

Temperature: 80–120°C for condensation steps.

-

Solvents: Dichloromethane or tetrahydrofuran for sulfonylation.

Purification Techniques

-

Column Chromatography: Silica gel with ethyl acetate/hexane gradients (yield: 60–75%).

-

Recrystallization: Ethanol/water mixtures to achieve >95% purity.

Mechanism of Action and Pharmacological Profile

GIRK Channel Activation

The compound potentiates GIRK1/2 channels, facilitating potassium efflux and neuronal/cardiac cell hyperpolarization . This mechanism underlies its potential in:

-

Arrhythmia Management: By stabilizing cardiac action potentials, reducing ectopic activity .

-

Anxiety and Epilepsy: Modulating neuronal excitability in limbic circuits .

Table 2: In Vitro Potency Data

| Parameter | Value | Source |

|---|---|---|

| EC (GIRK1/2) | 12 nM | |

| Selectivity (vs. GIRK3) | >100-fold | |

| Metabolic Stability (HLM) | 45 min |

Off-Target Effects

Therapeutic Applications and Preclinical Data

Neurological Disorders

In rodent models of epilepsy, the compound (10 mg/kg, i.p.) reduced seizure duration by 68% via hippocampal GIRK activation . Synergistic effects with gabapentin suggest combinatorial potential .

Cardiovascular Indications

-

Atrial Fibrillation: Prolonged atrial refractory periods by 22% in canine models .

-

Hypertension: Lowered systolic blood pressure by 15 mmHg in spontaneously hypertensive rats .

Physicochemical and ADME Properties

Solubility and Permeability

-

Aqueous Solubility: 32 µg/mL (pH 7.4), enhanced to 89 µg/mL with cyclodextrin complexation.

-

Caco-2 Permeability: cm/s, indicating moderate intestinal absorption .

Metabolic Pathways

Primary routes include:

-

Oxidation: Cytochrome P450 2D6-mediated hydroxylation of the p-tolyl group .

-

Sulfonamide Hydrolysis: Catalyzed by hepatic sulfatases (t = 2.3 h in human hepatocytes) .

Future Directions and Challenges

Structural Optimization

-

Ether-Based Analogues: Replacing the sulfonamide with ether linkages improved metabolic stability in related compounds (e.g., t increased to 90 min) .

-

Fluorine Substitution: Introducing CF groups at the pyrazole’s 3-position may enhance target affinity.

Clinical Translation Barriers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume